molecular formula C8H10Cl3N B6591500 1-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride CAS No. 1394838-41-5

1-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride

Cat. No.: B6591500
CAS No.: 1394838-41-5
M. Wt: 226.5 g/mol
InChI Key: KKWDPZFRLWOVHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10Cl3N. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 2,5-dichlorobenzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine .

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The compound is then purified using techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dichlorophenyl)ethan-1-amine hydrochloride
  • 1-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride
  • 1-(2,6-Dichlorophenyl)ethan-1-amine hydrochloride

Uniqueness

1-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-(2,5-dichlorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWDPZFRLWOVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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